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Abstract
This technical guide provides a summary of the available physicochemical data for the trisazo

dye, C.I. Direct Brown 1 (CAS 3811-71-0). Due to a lack of publicly available experimental

spectra, this document presents expected spectroscopic characteristics for Ultraviolet-Visible

(UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) analysis based on the known

chemical structure. Detailed, generalized experimental protocols for obtaining these spectra

are provided for researchers in analytical chemistry and drug development. A logical workflow

for the spectroscopic characterization of a solid, water-soluble dye is also presented.

Introduction
C.I. Direct Brown 1, also known by its Colour Index number 30045, is a trisazo dye used in the

textile, paper, and leather industries.[1][2][3] Its molecular structure, rich in aromatic rings, azo

linkages, and auxochromic groups, dictates its color and binding properties. Spectroscopic

analysis is fundamental to confirming the identity, purity, and structural integrity of such

compounds. This document serves as a reference for the expected spectroscopic signature of

C.I. Direct Brown 1 and provides standardized methodologies for its analysis.

Physicochemical Properties
A summary of the known physicochemical properties of C.I. Direct Brown 1 is presented in

Table 1. This data is essential for sample preparation and interpretation of spectroscopic

results. The dye is a brown powder, soluble in water and ethanol.[1][4]
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Table 1: Physicochemical Properties of C.I. Direct Brown 1

Property Value Reference(s)

C.I. Name Direct Brown 1 [5]

C.I. Number 30045 [3][4][5]

CAS Number 3811-71-0 [2][4][5]

Molecular Formula C₃₁H₂₂N₈Na₂O₆S [4][5]

Molecular Weight 680.60 g/mol [2][4][5]

Appearance Brown Powder [2][5]

Solubility

Soluble in water (orange-

brown solution), soluble in

ethanol

[1][2]

Spectroscopic Data (Expected)
As of the date of this publication, specific experimental UV-Vis, IR, and NMR spectra for C.I.
Direct Brown 1 are not readily available in the public domain. The following sections and

tables describe the expected spectral characteristics based on its known chemical structure as

a complex trisazo dye.

UV-Visible (UV-Vis) Spectroscopy
Azo dyes are characterized by their strong absorption in the visible region of the

electromagnetic spectrum, which arises from π→π* electronic transitions within the extended

conjugated system of aromatic rings and azo groups (-N=N-). For a trisazo dye like C.I. Direct
Brown 1, a broad absorption band is expected, leading to its characteristic brown color.

Table 2: Expected UV-Vis Absorption Data for C.I. Direct Brown 1
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Parameter Expected Value Rationale

λmax (Visible) 400 - 600 nm

Corresponds to the π→π*

transitions in the extended

trisazo chromophore. The

broadness is due to multiple

overlapping electronic

transitions.[6][7]

λmax (UV) 250 - 350 nm

Corresponds to π→π*

transitions within the individual

aromatic ring systems.[6]

Solvent Water or Ethanol
C.I. Direct Brown 1 is soluble

in these polar solvents.[1]

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The

expected characteristic absorption bands for C.I. Direct Brown 1 are based on the vibrations

of its constituent chemical bonds.

Table 3: Expected Characteristic IR Absorption Bands for C.I. Direct Brown 1

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://docbrown.info/page06/spectra/0uv-visible-spectra-11azo.htm
https://www.worldwidejournals.com/indian-journal-of-applied-research-(IJAR)/recent_issues_pdf/2014/April/April_2014_1396366763_0f81f_09.pdf
https://docbrown.info/page06/spectra/0uv-visible-spectra-11azo.htm
https://www.chinainterdyes.com/direct-dye/DIRECT-BROWN-1.html
https://www.benchchem.com/product/b1581572?utm_src=pdf-body
https://www.benchchem.com/product/b1581572?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
(cm⁻¹)

Vibration Type Functional Group Reference(s)

3500 - 3200
O-H stretch, N-H

stretch

Phenolic -OH, Amino -

NH₂
[8][9]

3100 - 3000 C-H stretch Aromatic C-H [10][11]

1620 - 1580 C=C stretch
Aromatic ring skeletal

vibrations
[10][11]

1500 - 1400 N=N stretch Azo group [8][12]

~1200 & ~1040

S=O stretch

(asymmetric &

symmetric)

Sulfonate group (-

SO₃⁻)
[9]

1350 - 1250 C-O stretch Phenolic C-O [8]

900 - 650 C-H out-of-plane bend
Aromatic ring

substitution patterns
[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule. Due to the complexity and low symmetry of C.I. Direct Brown 1, its ¹H and ¹³C

NMR spectra are expected to be complex, with many overlapping signals, particularly in the

aromatic region.

Table 4: Expected NMR Spectral Regions for C.I. Direct Brown 1
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Spectrum
Chemical Shift (δ)
ppm

Proton/Carbon
Type

Rationale

¹H NMR 6.5 - 8.5
Aromatic Protons (Ar-

H)

Protons on the

multiple benzene and

biphenyl rings are

deshielded by the

aromatic ring current.

[10][13][14]

¹H NMR Broad, exchangeable -OH, -NH₂

Protons on

heteroatoms; signals

are often broad and

their position is

concentration and

solvent dependent.

¹³C NMR 110 - 160
Aromatic Carbons (Ar-

C)

Carbons within the

aromatic rings,

including those

bonded to N, O, and

S, will resonate in this

typical downfield

region.[10][13]

Experimental Protocols
The following are detailed, generalized protocols for obtaining spectroscopic data for a solid,

water-soluble dye such as C.I. Direct Brown 1.

UV-Vis Spectroscopy Protocol
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution by accurately weighing approximately 10 mg of C.I. Direct
Brown 1 and dissolving it in 100 mL of deionized water or spectroscopic grade ethanol in
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a volumetric flask.

Prepare a dilute solution (e.g., in the range of 1-10 mg/L) from the stock solution to ensure

the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

Data Acquisition:

Use matched quartz cuvettes (1 cm path length).

Fill the reference cuvette with the solvent (deionized water or ethanol).

Record a baseline spectrum with the solvent in both cuvettes.

Replace the solvent in the sample cuvette with the dye solution.

Scan the sample over a wavelength range of 200-800 nm.

Identify the wavelength(s) of maximum absorbance (λmax).

FT-IR Spectroscopy Protocol (KBr Pellet Method)
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

Thoroughly dry the C.I. Direct Brown 1 sample and spectroscopic grade potassium

bromide (KBr) powder in an oven to remove moisture.

In an agate mortar, grind 1-2 mg of the dye sample until it is a fine, uniform powder.

Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly

with the sample.

Transfer the mixture to a pellet press die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Data Acquisition:
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Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the ambient atmosphere.

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4

cm⁻¹.

Process the spectrum (e.g., baseline correction) as needed.

NMR Spectroscopy Protocol
Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400

MHz or higher).

Sample Preparation:

Accurately weigh 5-20 mg of C.I. Direct Brown 1 for ¹H NMR (or 20-50 mg for ¹³C NMR)

into a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the dye's water

solubility, deuterium oxide (D₂O) is a primary choice. DMSO-d₆ could also be used.

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve high homogeneity and resolution.

Acquire the ¹H NMR spectrum. For D₂O solutions, the solvent signal may need to be

suppressed.
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Acquire the proton-decoupled ¹³C NMR spectrum. This will require a significantly longer

acquisition time than the ¹H spectrum.

Process the data (Fourier transform, phase correction, baseline correction, and

referencing).

Logical Workflow Visualization
The general workflow for the complete spectroscopic characterization of a dye sample like C.I.
Direct Brown 1 is illustrated below. This process ensures a systematic approach from sample

receipt to final data analysis.

Sample Preparation

Data Acquisition

Data Analysis

Receive Solid Dye Sample
(C.I. Direct Brown 1)

Prepare Dilute Aqueous Solution
(1-10 mg/L)

Grind with KBr
(1:100 ratio)

Dissolve in D₂O
(10-30 mg/mL)

UV-Vis Spectrophotometer FT-IR Spectrometer NMR Spectrometer

Identify λmax
(Absorbance vs. Wavelength)

Identify Functional Groups
(Transmittance vs. Wavenumber)

Assign Chemical Shifts
(Intensity vs. ppm)

Compile Spectroscopic Report

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Direct Brown 1|Direct Brown D3G|CAS No: 3811-71-0 - Direct dye [chinainterdyes.com]

2. Direct Brown 1 - Direct yellow brown D3G - Bismark Brown G from Emperor Chem
[emperordye.com]

3. China Direct Brown 1 | 3811-71-0 Manufacturer and Supplier | COLORKEM
[colorkem.com]

4. worlddyevariety.com [worlddyevariety.com]

5. cairuichem.com [cairuichem.com]

6. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse
red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry
revision notes [docbrown.info]

7. worldwidejournals.com [worldwidejournals.com]

8. scienceworldjournal.org [scienceworldjournal.org]

9. researchgate.net [researchgate.net]

10. chem.libretexts.org [chem.libretexts.org]

11. chem.libretexts.org [chem.libretexts.org]

12. researchgate.net [researchgate.net]

13. chem.libretexts.org [chem.libretexts.org]

14. Ch 13 - Aromatic H [chem.ucalgary.ca]

To cite this document: BenchChem. [Spectroscopic Analysis of C.I. Direct Brown 1: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581572#spectroscopic-data-for-c-i-direct-brown-1-
uv-vis-ir-nmr]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1581572?utm_src=pdf-custom-synthesis
https://www.chinainterdyes.com/direct-dye/DIRECT-BROWN-1.html
https://emperordye.com/tds/direct-brown-1.html
https://emperordye.com/tds/direct-brown-1.html
https://www.colorkem.com/direct-brown-1-3811-71-0-product/
https://www.colorkem.com/direct-brown-1-3811-71-0-product/
http://www.worlddyevariety.com/direct-dyes/direct-brown-1.html
http://www.cairuichem.com/productinfo_432.html
https://docbrown.info/page06/spectra/0uv-visible-spectra-11azo.htm
https://docbrown.info/page06/spectra/0uv-visible-spectra-11azo.htm
https://docbrown.info/page06/spectra/0uv-visible-spectra-11azo.htm
https://www.worldwidejournals.com/indian-journal-of-applied-research-(IJAR)/recent_issues_pdf/2014/April/April_2014_1396366763_0f81f_09.pdf
https://scienceworldjournal.org/article/download/23674/14898
https://www.researchgate.net/publication/321272536_Study_of_degradation_products_and_degradation_pathways_of_sulfonated_azo_dyes_under_ultraviolet_irradiation
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Benzene_and_Aromaticity/15.07%3A_Spectroscopy_of_Aromatic_Compounds
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/15%3A_Benzene_and_Aromaticity/15.07%3A_Spectroscopy_of_Aromatic_Compounds
https://www.researchgate.net/figure/R-spectrum-of-azo-dye_fig1_284586126
https://chem.libretexts.org/Courses/can/CHEM_232_-_Organic_Chemistry_II_(Puenzo)/02%3A_Benzene_and_Aromaticity/2.09%3A_Spectroscopy_of_Aromatic_Compounds
https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ch13-nmr-7.html
https://www.benchchem.com/product/b1581572#spectroscopic-data-for-c-i-direct-brown-1-uv-vis-ir-nmr
https://www.benchchem.com/product/b1581572#spectroscopic-data-for-c-i-direct-brown-1-uv-vis-ir-nmr
https://www.benchchem.com/product/b1581572#spectroscopic-data-for-c-i-direct-brown-1-uv-vis-ir-nmr
https://www.benchchem.com/product/b1581572#spectroscopic-data-for-c-i-direct-brown-1-uv-vis-ir-nmr
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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